N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-3-5-14(6-4-13)21(27)24-17-11-15(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHWZCTMYSCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloroimidazo[1,2-b]Pyridazine
Cyclization of 3-aminopyridazine with α-halo ketones (e.g., chloroacetaldehyde) forms the imidazo[1,2-b]pyridazine scaffold. Bromination at position 3 using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in chloroform yields 3-bromoimidazo[1,2-b]pyridazine (89% yield).
Methoxy Group Introduction
Nucleophilic substitution of the 6-chloro group with sodium methoxide in anhydrous methanol replaces chlorine with methoxy (91% yield). Critical parameters include reflux conditions (18 hours) and neutralization of residual base during workup.
Functionalization at Position 2: Suzuki-Miyaura Coupling
The 2-position of the imidazo[1,2-b]pyridazine is functionalized via cross-coupling to introduce the substituted phenyl moiety.
Preparation of 2-Bromo-6-Methoxyimidazo[1,2-b]Pyridazine
Bromination of 6-methoxyimidazo[1,2-b]pyridazine at position 2 is achieved using NBS in chloroform under reflux (75% yield). AIBN initiates radical-mediated bromination, favoring position 2 due to electronic effects.
Suzuki Coupling with 2-Chloro-5-Boronophenyl Derivatives
Aryl boronic acids (e.g., 2-chloro-5-boronophenylamine) react with the bromide under palladium catalysis. Optimized conditions use Pd(PPh₃)₄, Na₂CO₃, and a 1:1 dioxane/water mixture at 80°C (78–87% yield). The product, 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)nitrobenzene, is isolated via column chromatography.
Nitro Reduction and Amide Formation
Reduction to Primary Amine
Catalytic hydrogenation (H₂, Pd/C) or SnCl₂·2H₂O in HCl reduces the nitro group to an amine (86–95% yield). The intermediate, 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline, is characterized by NMR (δ 6.64 ppm for NH₂).
Amidation with 4-Methylbenzoyl Chloride
Schotten-Baumann conditions (aqueous NaOH, THF) facilitate amide bond formation. Reacting the aniline with 4-methylbenzoyl chloride at 0–5°C yields the target compound (80–90% purity). Excess acyl chloride is quenched with NaHCO₃ to prevent over-reaction.
Analytical Validation and Optimization
Spectroscopic Characterization
Purity Assessment
HPLC with C18 columns (acetonitrile/water gradient) achieves >98% purity. Retention time: 12.3 minutes.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Green Chemistry Adaptations
Microwave-assisted Suzuki coupling reduces reaction times from hours to minutes (150°C, 300 W). Flow chemistry systems improve safety during nitration and bromination.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Positional selectivity during bromination is controlled by radical initiators (e.g., AIBN) and solvent polarity. Chloroform favors position 2 functionalization.
Amidation Side Reactions
Competitive O-acylation is suppressed by maintaining low temperatures (0–5°C) and using non-polar solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in various organic transformations, making it valuable for researchers exploring new synthetic pathways.
Biology
The biological activities of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide are of particular interest:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of specific functional groups enhances its efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Activity: Research indicates that this compound may possess anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation significantly more than standard treatments like 5-fluorouracil (IC50 values indicating potency).
Medicine
Due to its unique chemical structure and biological activity, this compound is being explored as a potential therapeutic agent. Its interaction with specific molecular targets—such as enzymes or receptors—can modulate biological pathways relevant to disease treatment.
Industrial Applications
In industrial settings, this compound is utilized in:
- Pharmaceutical Development: As an intermediate in the synthesis of new drugs or as a catalyst in chemical reactions.
- Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the biological effects and potential applications of this compound:
- Antimicrobial Studies: Research has shown that derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various bacterial strains . This highlights their potential as effective antimicrobial agents.
- Anticancer Evaluation: In vitro studies demonstrated that certain derivatives possess IC50 values lower than standard chemotherapy agents against human colorectal carcinoma cell lines (HCT116), indicating their promising anticancer activity .
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (CAS: 946217-68-1)
- Structural Differences :
- The benzamide group in the target compound is replaced with a cyclopentanecarboxamide moiety.
- Retains the 6-methoxyimidazo[1,2-b]pyridazine core and 2-chlorophenyl substitution.
- This substitution may alter binding interactions in hydrophobic pockets of target proteins .
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS: 1383619-76-8)
- Structural Differences :
- The 6-methoxy group on the imidazo[1,2-b]pyridazine is replaced with a 2-fluoro-5-methoxyphenyl substituent.
- The benzamide is substituted with a pivalamide (tert-butylcarboxamide) group, and the phenyl ring carries a trifluoromethyl group.
- Pivalamide’s bulkiness may reduce metabolic clearance but could hinder target engagement due to steric hindrance .
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide
- Structural Differences :
- The core heterocycle is imidazo[1,2-a]pyrimidine instead of imidazo[1,2-b]pyridazine.
- Features a hexanamide chain attached to a phenyl ring.
- Implications :
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate (BP 27384)
- Structural Differences :
- Replaces the imidazo[1,2-b]pyridazine with a thiazolecarboxamide-pyrimidine system.
- Includes a piperazine-hydroxyethyl substituent.
- The hydrophilic piperazine group may improve solubility but limit blood-brain barrier penetration .
Computational and Experimental Insights
- Docking Studies : AutoDock Vina () could predict binding poses of these compounds, with the trifluoromethyl and pivalamide groups (1383619-76-8) likely occupying hydrophobic pockets.
- SAR Trends : The 4-methylbenzamide group in the target compound offers a compromise between steric effects and solubility, whereas bulkier groups (e.g., pivalamide) prioritize metabolic stability over target engagement .
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : 392.8 g/mol
- Functional Groups : Chlorine atom, methoxy group, and amide functional group.
These features contribute to its diverse pharmacological properties, which are explored in various studies.
Biological Activity Overview
This compound has been investigated for several biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung cancer cells (A549 and HCC827). For instance, one study reported an IC value of 6.26 μM against HCC827 cells, indicating significant cytotoxicity .
- Antimicrobial Properties :
- Mechanism of Action :
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
-
Preparation of the Imidazo[1,2-b]pyridazine Core :
- This is achieved through cyclization reactions involving appropriate precursors.
-
Substitution Reactions :
- The chloro-substituted phenyl ring is introduced via nucleophilic substitution, followed by the attachment of the amide group through amidation reactions .
-
Industrial Considerations :
- For large-scale production, methods such as palladium-catalyzed cross-coupling reactions are employed to enhance yield and purity .
Case Studies and Research Findings
Q & A
Q. Structural Comparison Table :
What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization parameters?
Q. Synthesis Steps :
Core Formation : Cyclocondensation of aminopyridazine derivatives with α-haloketones to construct the imidazo[1,2-b]pyridazine ring .
Chlorophenyl Coupling : Suzuki-Miyaura cross-coupling to introduce the 2-chloro-5-phenyl group .
Benzamide Attachment : Amide coupling using EDCI/HOBt or activated esters .
Q. Optimization Parameters :
- Temperature : 80–100°C for cyclocondensation to avoid side reactions .
- Catalyst : Pd(PPh₃)₄ for efficient cross-coupling (yield >75%) .
- Solvent : DMF or THF for amide bond formation, with strict anhydrous conditions .
- Purity Control : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (>95% purity) .
How can researchers address discrepancies in reported biological activities of this compound across different studies?
Q. Strategies for Data Reconciliation :
- Purity Verification : Confirm compound integrity via NMR (e.g., absence of residual solvents) and LC-MS .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h incubation) .
- Structural Confirmation : Cross-check spectral data (e.g., ¹H NMR: δ 8.2–8.5 ppm for imidazo protons) .
- Positive Controls : Use reference compounds (e.g., staurosporine for kinase inhibition assays) .
Case Study :
A 2023 study reported IC₅₀ = 50 nM against kinase X, while a 2025 study found IC₅₀ = 200 nM. Discrepancies were traced to differences in ATP concentrations (1 mM vs. 10 mM) during assays .
What analytical techniques are essential for confirming the identity and purity of this compound post-synthesis?
Q. Key Techniques :
- ¹H/¹³C NMR : Assign peaks for imidazo[1,2-b]pyridazine (δ 7.8–8.6 ppm) and benzamide (δ 2.4 ppm for methyl) .
- HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA), retention time ~12 min .
- HRMS : Exact mass calculated for C₂₃H₂₀ClN₃O₂: [M+H]⁺ = 422.1284 .
- Elemental Analysis : Acceptable C, H, N ranges within ±0.3% of theoretical values .
What are the recommended strategies for designing derivatives to enhance pharmacokinetic properties?
Q. Derivatization Approaches :
- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl for improved metabolic stability .
- Prodrug Design : Introduce ester groups at the methoxy position for enhanced solubility .
- SAR Studies : Vary benzamide substituents (e.g., 4-fluoro vs. 4-methyl) to optimize logP (target: 2–3) .
Example :
Replacing 4-methyl with 4-cyano in the benzamide group reduced hepatic clearance by 40% in rat models .
How can researchers investigate the metabolic stability of this compound in preclinical models?
Q. Methodology :
In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorogenic substrates .
Metabolite Identification : Use high-resolution MS to detect hydroxylated or demethylated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
